molecular formula C13H12FNO B125570 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 153881-54-0

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B125570
CAS No.: 153881-54-0
M. Wt: 217.24 g/mol
InChI Key: AWMIXYYZKHFFFW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a carbaldehyde group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its reactivity and potential applications. For instance, it could be studied for its potential use in pharmaceuticals or materials science .

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetonitrile or dichloromethane. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Comparison with Similar Compounds

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMIXYYZKHFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355978
Record name 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153881-54-0
Record name 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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